4-Bromo-1-chloro-2-isopropoxybenzene chemical properties
4-Bromo-1-chloro-2-isopropoxybenzene chemical properties
An In-depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene
Abstract
This technical guide offers a comprehensive examination of 4-Bromo-1-chloro-2-isopropoxybenzene, a polysubstituted aromatic compound with considerable utility as a versatile intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates the compound's fundamental physicochemical properties, provides an analysis of its expected spectral characteristics for unambiguous identification, explores its reactivity profile with a focus on regioselective transformations, and outlines rigorous safety and handling protocols. The insights herein are intended to empower scientific professionals to strategically and safely leverage this building block in the design and execution of complex synthetic pathways for novel chemical entities.
Foundational Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's core properties is the bedrock of its effective application in research and development. 4-Bromo-1-chloro-2-isopropoxybenzene is a halogenated aromatic ether whose substitution pattern presents unique opportunities for selective chemical manipulation.
Core Identifiers
The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-Bromo-1-chloro-2-isopropoxybenzene | N/A |
| CAS Number | 637022-52-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| Molecular Weight | 249.53 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)Cl | N/A |
| InChI Key | VTHAMTOHIIKONQ-UHFFFAOYSA-N | [3] |
Physicochemical Characteristics
While comprehensive experimental data is limited, the known and predicted physical properties are crucial for planning experimental setups, including solvent selection and purification strategies.
| Property | Value / Observation | Source(s) |
| Appearance | Expected to be a clear liquid or a low-melting solid (e.g., colorless to pale yellow) | |
| Melting Point | Data not available in cited literature. | N/A |
| Boiling Point | Data not available in cited literature. | N/A |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Low water solubility is expected. | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protected from light and moisture. | [4] |
Structural Elucidation via Spectroscopic Analysis
While raw spectral data is not publicly available, a theoretical analysis based on the compound's structure allows for the prediction of key spectroscopic features, which are essential for quality control and reaction monitoring.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) will be diagnostic of their ortho, meta, and para relationships. The isopropoxy group should exhibit a characteristic septet for the methine proton (CH) around δ 4.5 ppm and a doublet for the six equivalent methyl protons (CH₃) around δ 1.3 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. Six signals will appear in the aromatic region (approx. δ 115-155 ppm), with the carbons directly attached to the electronegative oxygen and halogen atoms shifted accordingly. The isopropoxy group will show two signals: one for the methine carbon (approx. δ 70-75 ppm) and one for the methyl carbons (approx. δ 20-25 ppm).
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Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight and elemental composition. The molecular ion (M⁺) peak will appear as a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in prominent peaks at M, M+2, and M+4.
Reactivity Profile and Synthetic Strategy
The synthetic value of 4-Bromo-1-chloro-2-isopropoxybenzene lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This reactivity differential is the cornerstone of its utility, enabling regioselective functionalization.
Regioselective Synthetic Transformations
The strategic exploitation of the C-Br bond allows for the sequential introduction of functionalities, preserving the chlorine atom for subsequent transformations.
Caption: Selective functionalization pathways targeting the C-Br bond.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for forming a carbon-carbon bond at the 4-position, a common objective in drug discovery programs. The choice of a phosphine ligand and a carbonate base is a well-validated system for this type of transformation.
Objective: To synthesize a 4-aryl-1-chloro-2-isopropoxybenzene derivative.
Materials:
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4-Bromo-1-chloro-2-isopropoxybenzene (1.0 eq)
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Arylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
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Toluene and Water (e.g., 4:1 v/v mixture), degassed
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Schlenk flask or equivalent reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
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Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert atmosphere. Allow it to cool to room temperature.
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Reagent Addition: To the flask, add 4-Bromo-1-chloro-2-isopropoxybenzene, the arylboronic acid, potassium carbonate, and the palladium catalyst.
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Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality Note: The aqueous phase is crucial for the transmetalation step in the catalytic cycle, while toluene solubilizes the organic reagents.
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Reaction Execution: Equip the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 4-16 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
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Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Safety, Handling, and Risk Mitigation
Proper handling of halogenated aromatic compounds is imperative. The following guidelines are based on data from structurally related chemicals and established laboratory best practices.[4][5]
Hazard Identification & PPE
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Potential Hazards: Harmful if swallowed or inhaled.[4] Causes skin and serious eye irritation.[4]
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.[5]
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Personal Protective Equipment (PPE):
Standard Operating Workflow
Caption: A self-validating workflow for the safe handling of the reagent.
References
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4-BROMO-1-CHLORO-2-ISOPROPOXYBENZENE [P97898]. ChemUniverse. [Link]
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4-Bromo-1-chloro-2-isopropoxybenzene. AbacipharmTech. [Link]
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4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590. PubChem. [Link]
-
4-Bromo-1-chloro-2-propylbenzene | C9H10BrCl | CID 140071659. PubChem. [Link]
-
4-Bromo-1-chloro-2-isopropyl-benzene. Molbase. [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. APIChem. [Link]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. 4-Bromo-1-chloro-2-isopropoxybenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 4-Bromo-2-chloro-1-isopropoxybenzene | C9H10BrClO | CID 21938590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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